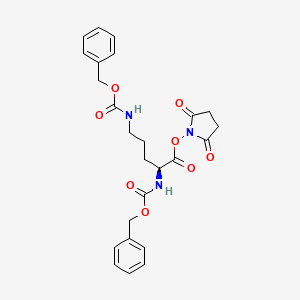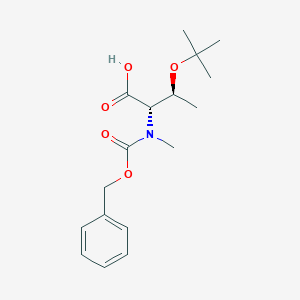
Z-1,4-cis-Acha-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-1,4-cis-Acha-OH is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of acetylcholine, which is a neurotransmitter that plays a crucial role in the nervous system. This compound has been found to have a unique mechanism of action that makes it a promising tool for studying the nervous system and developing new treatments for neurological disorders.
Mechanism of Action
Z-1,4-cis-Acha-OH works by binding to acetylcholine receptors in the nervous system. This binding activates the receptor and triggers a series of biochemical and physiological responses that ultimately lead to the transmission of nerve impulses. The unique structure of this compound allows it to bind selectively to certain types of acetylcholine receptors, which makes it a valuable tool for studying the function of these receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the nervous system. This compound has been found to enhance the release of neurotransmitters, such as dopamine and serotonin, which can improve mood and cognitive function. Additionally, this compound has been found to improve memory and learning in animal studies. Finally, this compound has been found to have neuroprotective effects, which may make it a valuable tool for developing new treatments for neurological disorders.
Advantages and Limitations for Lab Experiments
Z-1,4-cis-Acha-OH has several advantages for lab experiments, including its unique mechanism of action, its ability to selectively bind to certain types of acetylcholine receptors, and its potential for use in drug development and medical imaging. However, there are also some limitations to using this compound in lab experiments, including its cost and the need for specialized equipment and expertise to synthesize and work with the compound.
Future Directions
There are several future directions for research on Z-1,4-cis-Acha-OH. One area of interest is the development of new drugs that target acetylcholine receptors in the nervous system. Another area of interest is the use of this compound in medical imaging studies to visualize the nervous system and diagnose neurological disorders. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in humans, to determine its potential as a treatment for neurological disorders.
Synthesis Methods
Z-1,4-cis-Acha-OH can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemicals to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. Both methods have been used successfully to produce this compound in pure form for scientific research.
Scientific Research Applications
Z-1,4-cis-Acha-OH has been used in a variety of scientific research applications, including studies of the nervous system, drug development, and medical imaging. The unique mechanism of action of this compound makes it a valuable tool for studying the interactions between neurotransmitters and receptors in the nervous system. Additionally, this compound has been used to develop new drugs for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, this compound has been used in medical imaging studies to visualize the nervous system and diagnose neurological disorders.
Properties
IUPAC Name |
2-[4-(phenylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-15(19)10-12-6-8-14(9-7-12)17-16(20)21-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNYYSXDGOGFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679830 |
Source


|
| Record name | (4-{[(Benzyloxy)carbonyl]amino}cyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75695-14-6 |
Source


|
| Record name | (4-{[(Benzyloxy)carbonyl]amino}cyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B612864.png)


